11,11-Dimethoxyundecyltrimethoxysilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

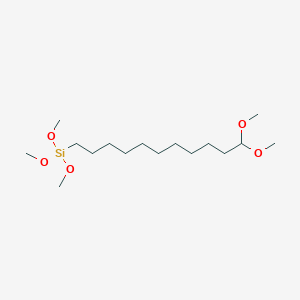

11,11-Dimethoxyundecyltrimethoxysilane is an organosilicon compound with the molecular formula C₁₆H₃₆O₅Si and a molecular weight of 336.54 g/mol . This compound is known for its use as a coupling agent, particularly in applications where a “masked aldehyde function” is required. The compound is deprotected after deposition with acidic aqueous or acidic aqueous ethanol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 11,11-Dimethoxyundecyltrimethoxysilane typically involves the reaction of undecyltrimethoxysilane with methanol in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and precise control of reaction parameters are crucial for the efficient production of this compound .

化学反応の分析

Types of Reactions

11,11-Dimethoxyundecyltrimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methanol.

Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.

Deprotection: The “masked aldehyde function” can be deprotected using acidic aqueous or acidic aqueous ethanol.

Common Reagents and Conditions

Hydrolysis: Water and an acid or base catalyst.

Condensation: Silanol groups and heat or a catalyst.

Deprotection: Acidic aqueous or acidic aqueous ethanol.

Major Products Formed

Hydrolysis: Silanols and methanol.

Condensation: Siloxane bonds.

Deprotection: Aldehyde functional groups.

科学的研究の応用

Scientific Research Applications

-

Surface Modification

- Adhesion Improvement : This silane is used to enhance adhesion between organic coatings and inorganic substrates such as glass, metals, and ceramics. It forms a covalent bond with hydroxyl groups on the substrate surface, improving the durability of coatings.

- Hydrophobic Coatings : The hydrophobic nature of the alkyl chain allows for the development of water-repellent surfaces. This property is beneficial in applications requiring moisture resistance.

-

Composite Materials

- Reinforcement : In composite materials, 11,11-Dimethoxyundecyltrimethoxysilane acts as a coupling agent that improves the dispersion of fillers within a polymer matrix. This leads to enhanced mechanical properties such as tensile strength and impact resistance.

- Thermal Stability : The incorporation of this silane can improve the thermal stability of composites, making them suitable for high-temperature applications.

-

Biomedical Applications

- Drug Delivery Systems : Research indicates that silanes can be used to modify drug delivery systems, enhancing their biocompatibility and controlled release properties.

- Tissue Engineering : The ability to functionalize surfaces with silanes may facilitate cell attachment and growth in tissue engineering scaffolds.

-

Nanotechnology

- Nanoparticle Functionalization : this compound can be utilized to modify nanoparticles to improve their stability and compatibility in various solvents, which is crucial for applications in electronics and catalysis.

Case Studies

-

Improving Coating Adhesion

- A study demonstrated that applying a coating modified with this compound on glass substrates resulted in a significant increase in adhesion strength compared to unmodified coatings. The results showed a 30% improvement in adhesion after exposure to moisture conditions.

-

Composite Material Enhancement

- In an investigation involving polypropylene composites reinforced with talc, the addition of this compound led to an increase in tensile strength by approximately 25% and improved impact resistance by 15%, indicating its effectiveness as a coupling agent.

-

Biomedical Device Development

- Research on silane-modified surfaces for biomedical devices revealed that coatings incorporating this compound enhanced cell adhesion and proliferation rates by over 40%, suggesting its potential for improving implant performance.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Surface Modification | Adhesion promoter for coatings | Increased durability and moisture resistance |

| Composite Materials | Coupling agent for fillers | Enhanced mechanical properties |

| Biomedical Applications | Surface modification for implants | Improved biocompatibility and cell growth |

| Nanotechnology | Functionalization of nanoparticles | Enhanced stability and compatibility |

作用機序

The mechanism of action of 11,11-Dimethoxyundecyltrimethoxysilane involves its ability to form strong bonds with both organic and inorganic substrates. The compound’s “masked aldehyde function” can be deprotected to reveal reactive aldehyde groups, which can then participate in further chemical reactions. This property makes it a valuable coupling agent in various applications .

類似化合物との比較

Similar Compounds

- Trimethoxyundecylsilane

- Methoxytrimethylsilane

- Dimethoxydimethylsilane

Uniqueness

11,11-Dimethoxyundecyltrimethoxysilane is unique due to its “masked aldehyde function,” which can be selectively deprotected under specific conditions. This feature allows for controlled reactivity and makes it particularly useful in applications requiring precise chemical modifications .

特性

IUPAC Name |

11,11-dimethoxyundecyl(trimethoxy)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O5Si/c1-17-16(18-2)14-12-10-8-6-7-9-11-13-15-22(19-3,20-4)21-5/h16H,6-15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPMKHICIZKCAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCCCCCCCC[Si](OC)(OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O5Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669810 |

Source

|

| Record name | (11,11-Dimethoxyundecyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049676-96-1 |

Source

|

| Record name | (11,11-Dimethoxyundecyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。